molecular formula C19H34NO3P B3063087 3-[(4-nonylphenyl)methylamino]propylphosphonic Acid CAS No. 569684-50-0

3-[(4-nonylphenyl)methylamino]propylphosphonic Acid

Cat. No.: B3063087
CAS No.: 569684-50-0
M. Wt: 355.5 g/mol
InChI Key: IYOGKTIRIRHPOH-UHFFFAOYSA-N
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Description

[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further linked to a benzylamino group substituted with a nonyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid typically involves the following steps:

    Formation of the Benzylamino Intermediate: The initial step involves the reaction of 4-nonylbenzylamine with a suitable propylating agent to form the benzylamino intermediate.

    Introduction of the Phosphonic Acid Group: The benzylamino intermediate is then reacted with a phosphonating agent, such as dialkyl phosphonate, under acidic conditions to introduce the phosphonic acid group.

Industrial Production Methods

Industrial production of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the phosphonic acid group or the benzylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with modified functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Interacting with specific enzymes or receptors to modulate their activity.

    Inhibition or Activation of Pathways: Influencing biochemical pathways by inhibiting or activating key steps, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Octyl-benzylamino)-propyl]-phosphonic acid
  • [3-(4-Decyl-benzylamino)-propyl]-phosphonic acid
  • [3-(4-Dodecyl-benzylamino)-propyl]-phosphonic acid

Uniqueness

[3-(4-Nonyl-benzylamino)-propyl]-phosphonic acid is unique due to its specific nonyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

569684-50-0

Molecular Formula

C19H34NO3P

Molecular Weight

355.5 g/mol

IUPAC Name

3-[(4-nonylphenyl)methylamino]propylphosphonic acid

InChI

InChI=1S/C19H34NO3P/c1-2-3-4-5-6-7-8-10-18-11-13-19(14-12-18)17-20-15-9-16-24(21,22)23/h11-14,20H,2-10,15-17H2,1H3,(H2,21,22,23)

InChI Key

IYOGKTIRIRHPOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CNCCCP(=O)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Aminopropylphosphonic acid (0.060 g, 0.436 mmol) and tetrabutylammonium hydroxide (1.0M in methanol, 0.44 mL, 0.43 mmol) in methanol (3 mL) were heated at 50° C. for 15 min until all of the solids had dissolved. 4-(Nonyl)benzyliodide (0.100 g, 0.291 mmol) and DIEA (0.112 g, 0.872 mmol) were added and stirring was continued for 12 h at 50° C. The reaction was made acidic (pH˜5) by the addition of concentrated hydrochloric acid then directly purified using LC-3 to give the title compound (0.020 g): 1H NMR (500 MHz, CD3OD) δ 7.39 (d, J=8.0 Hz, 2H), 7.29 (d, J=8.0 Hz, 2H), 4.15 (s, 2H), 3.14 (t, J=7.6 Hz, 2H), 2.64 (t, J=7.7 Hz, 2H), 2.00 (m, 2H), 1.79 (td, J=5.3, 18.5 Hz, 2H), 1.61 (m, 2H), 1.24-1.36 (m, 14H), 0.89 (t, J=7.0 Hz, 3H); ESI-MS 356.2 (M+H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
4-(Nonyl)benzyliodide
Quantity
0.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.112 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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